BenchChemオンラインストアへようこそ!

ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate

Drug-likeness Lead optimization Fragment-based drug discovery

Ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate (CAS 1704066-48-7) is a synthetic indole derivative bearing the 6-bromo-5-hydroxyindole-3-carboxylate scaffold that also constitutes the pharmacophoric core of the broad-spectrum antiviral drug arbidol (umifenovir). The compound possesses a molecular formula of C₁₄H₁₆BrNO₄ and a molecular weight of 342.18 g/mol, featuring a 2-(2-hydroxyethyl) substituent at the indole C2 position, an N1-methyl group, and an ethyl ester at C3.

Molecular Formula C14H16BrNO4
Molecular Weight 342.18 g/mol
CAS No. 1704066-48-7
Cat. No. B1412252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
CAS1704066-48-7
Molecular FormulaC14H16BrNO4
Molecular Weight342.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CCO
InChIInChI=1S/C14H16BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h6-7,17-18H,3-5H2,1-2H3
InChIKeyZBIHILSOQNPOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate (CAS 1704066-48-7): Procurement-Relevant Structural and Pharmacochemical Profile


Ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate (CAS 1704066-48-7) is a synthetic indole derivative bearing the 6-bromo-5-hydroxyindole-3-carboxylate scaffold that also constitutes the pharmacophoric core of the broad-spectrum antiviral drug arbidol (umifenovir) [1]. The compound possesses a molecular formula of C₁₄H₁₆BrNO₄ and a molecular weight of 342.18 g/mol, featuring a 2-(2-hydroxyethyl) substituent at the indole C2 position, an N1-methyl group, and an ethyl ester at C3 . Commercially available at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC , this compound serves as a versatile intermediate and scaffold-hopping starting point for medicinal chemistry programs targeting the 6-bromo-5-hydroxyindole chemical space.

Why 2-Position Substituent Identity Prevents Direct Interchange of 6-Bromo-5-Hydroxyindole-3-Carboxylate Derivatives


Within the 6-bromo-5-hydroxyindole-3-carboxylate series, the identity of the C2 substituent is the single most determinant structural feature governing biological activity profile, target engagement, and physicochemical behavior. Structure-activity relationship (SAR) studies across this scaffold have demonstrated that replacing the 2-phenylthiomethyl group—present in arbidol and its most potent anti-influenza analogs—with alternative substituents fundamentally alters antiviral potency, hemagglutinin binding affinity, and cytotoxicity selectivity . Specifically, the introduction of a 2-(2-hydroxyethyl) group eliminates the aromatic thioether pharmacophore required for influenza hemagglutinin fusion inhibition while simultaneously increasing hydrogen bond donor count, reducing molecular weight by approximately 36%, and shifting the lipophilic-hydrophilic balance [1]. Consequently, procurement decisions cannot rely on class-level assumptions; substitution at the C2 position produces a compound with a distinct property and activity profile that must be evaluated independently from its phenylthiomethyl-bearing congeners.

Quantitative Differentiation Evidence: Ethyl 6-Bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate vs. Arbidol-Class Comparators


Molecular Weight Reduction of 35.7% vs. Arbidol Enhances Compliance with Lead-Like Chemical Space Criteria

The target compound has a molecular weight (MW) of 342.18 g/mol, representing a 35.7% reduction compared to arbidol (umifenovir, CAS 131707-25-0), which has a MW of 531.89 g/mol . This substantial MW difference places the target compound within the 'lead-like' chemical space (MW ≤ 350 Da) as defined by the rule-of-three fragment screening criteria, whereas arbidol resides in drug-like space (MW ≤ 500 Da) [1]. The MW reduction results from the absence of both the 2-phenylthiomethyl group (contributing ~153 Da in arbidol) and the 4-dimethylaminomethyl substituent (contributing ~58 Da) [2]. For procurement in early-stage drug discovery programs, this MW advantage translates to improved ligand efficiency metrics and greater scope for subsequent structural elaboration without exceeding drug-likeness thresholds.

Drug-likeness Lead optimization Fragment-based drug discovery

Predicted LogP of ~2.4 vs. Arbidol LogP of ~4.4: A 2-Log Unit Shift in Lipophilicity Modulates Solubility and Off-Target Binding Propensity

The target compound exhibits a predicted partition coefficient (LogP) of approximately 2.4, compared with arbidol's experimentally determined and computed LogP values ranging from 4.4 to 5.9 [1]. This approximately 2.0 log unit reduction in lipophilicity arises from the replacement of the hydrophobic 2-phenylthiomethyl moiety (clogP contribution ~3.3) with the polar 2-(2-hydroxyethyl) group (clogP contribution ~0.2) [2]. The lower LogP value predicts enhanced aqueous solubility—an important consideration for biochemical assay development where DMSO stock solution compatibility and aqueous dilution linearity are critical. In the context of arbidol-class antivirals, where excessive lipophilicity has been correlated with hERG channel binding (arbidol hERG IC₅₀ = 0.303 µM) [3], the reduced LogP of the target compound suggests a potentially lower cardiovascular off-target risk profile, although direct experimental confirmation is required.

Lipophilicity ADME prediction Aqueous solubility

Increased Hydrogen Bond Donor Count: 3 HBD vs. 2 HBD in Arbidol Alters Intermolecular Interaction Capacity

The target compound possesses three hydrogen bond donor (HBD) groups: the 5-hydroxy (C5-OH), the primary alcohol of the 2-(2-hydroxyethyl) side chain (C2'-OH), and potentially the indole N-H when deprotonated, although N1 is methylated in this compound. In practice, two strong HBD sites are available (C5-OH and C2'-OH). In contrast, arbidol has two HBD groups (C5-OH and the protonated dimethylamino group in its hydrochloride salt form) [1]. The additional hydroxyl group on the 2-hydroxyethyl side chain of the target compound provides an extra hydrogen bond donor that can engage in intermolecular interactions with solvents, crystal coformers, or biological targets [2]. This difference is particularly relevant for solid-form screening and cocrystal engineering, where an additional HBD site expands the coformer design space. The hydrogen bond acceptor (HBA) count remains comparable at approximately 5 for both compounds .

Hydrogen bonding Crystal engineering Solubility enhancement

Absence of 4-Dimethylaminomethyl Group Eliminates the Key Hemagglutinin-Binding Pharmacophore Required for Anti-Influenza Activity

X-ray crystallographic studies of arbidol bound to influenza hemagglutinin (HA) have identified the 4-dimethylaminomethyl substituent as a critical pharmacophoric element that engages in a strong intramolecular O–H···N hydrogen bond with the C5-OH group, preorganizing the molecule for HA binding pocket occupancy [1]. The target compound lacks any substituent at the C4 position, thereby lacking this essential HA-binding motif. SAR studies across the 6-bromo-5-hydroxyindole-3-carboxylate series confirm that C4 substitution is a prerequisite for potent anti-influenza activity; compounds without C4 substitution showed markedly reduced antiviral potency compared to arbidol (IC₅₀ = 2.7–13.8 µg/mL against influenza A strains) [2]. Furthermore, a meta-hydroxy substitution on the thiophenol moiety of arbidol analogues achieved a 1150-fold increase in HA H3 binding affinity and a 98-fold increase for H1, underscoring the exquisite sensitivity of antiviral activity to precise substitution patterns within this scaffold [3]. The absence of C4 substitution in the target compound therefore indicates that its biological activity profile, if any, is expected to diverge fundamentally from the arbidol antiviral mechanism.

Hemagglutinin inhibition Antiviral pharmacophore Membrane fusion

2-Substituent Identity Drives Anti-HBV Potency: Class-Level SAR Demonstrates That Electron-Withdrawing Phenyl Substituents at C2 Confer Superior Activity vs. 2-Hydroxyethyl

A systematic SAR evaluation of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives against hepatitis B virus (HBV) in 2.2.15 cells demonstrated that the identity of the C2 substituent is the primary determinant of anti-HBV potency and selectivity [1]. Compounds bearing halogen-substituted phenyl rings at C2 (via a thiomethyl linker) achieved the highest selective indices: compound 11t (SI = 10.8) and compound 11s (SI > 8.7), both exceeding the positive control lamivudine (SI = 7.0). The most potent analogues—9e, 9h, 9l, and 11v—exhibited IC₅₀ values against HBV DNA replication of 3.6, 6.37, 5.2, and 5.4 µg/mL respectively, far surpassing lamivudine (IC₅₀ = 228 µg/mL) . These data establish that electron-withdrawing aromatic substituents at the C2 position are strongly favored for anti-HBV activity. The target compound, bearing a non-aromatic, electron-donating 2-(2-hydroxyethyl) group lacking the thiomethyl linker, falls outside this favorable SAR landscape and would be predicted to exhibit substantially reduced or absent anti-HBV activity relative to the optimized phenylthiomethyl analogues. This class-level inference is consistent with the broader observation that C2 substituent identity is the dominant factor governing biological activity within this chemotype .

Hepatitis B virus Structure-activity relationship Selectivity index

Commercial Availability at 97% Purity with Batch QC Documentation Enables Reproducible SAR Exploration vs. Arbidol Intermediates at Variable Purity Grades

The target compound is commercially available from Bidepharm (Catalog No. BD560367) at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analytical reports . This quality level is noteworthy because several arbidol synthetic intermediates and related 6-bromo-5-hydroxyindole-3-carboxylate derivatives are typically supplied at lower purity grades (commonly 95%) or without comprehensive analytical characterization . For example, ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate (CAS 131707-24-9, an arbidol intermediate) is commercially available at 98% purity from select vendors but often lacks the full suite of batch-specific QC documentation . The availability of verified purity and spectroscopic characterization for the target compound reduces the risk of impurity-driven artifacts in biological assays—a critical consideration given that even minor synthetic impurities in this compound class (e.g., debrominated byproducts or regioisomeric bromination products) can confound SAR interpretation in both antiviral and cytotoxicity assays.

Chemical procurement Quality control Reproducibility

Procurement-Guided Application Scenarios for Ethyl 6-Bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate Based on Quantitative Differentiation Evidence


Scaffold-Hopping Starting Point for Non-Antiviral 6-Bromo-5-Hydroxyindole Lead Discovery Programs

The target compound's low molecular weight (342 Da, 36% lower than arbidol), favorable predicted LogP (~2.4), and additional hydrogen bond donor capacity make it an ideal scaffold-hopping starting point for medicinal chemistry programs seeking to exploit the 6-bromo-5-hydroxyindole chemotype for non-antiviral targets [1]. The absence of both the 2-phenylthiomethyl and 4-dimethylaminomethyl pharmacophores (which are essential for HA binding and antiviral activity) effectively 'de-risks' the scaffold against antiviral mechanism-based toxicity while preserving the core indole framework for further functionalization. The 2-(2-hydroxyethyl) group provides a convenient synthetic handle for esterification, etherification, oxidation, or mesylation/tosylation followed by nucleophilic displacement, enabling rapid diversification at the C2 position for library synthesis [2].

Physicochemical Probe Compound for Evaluating Lipophilicity-Dependent ADME Properties in the 6-Bromo-5-Hydroxyindole Series

With a predicted LogP of ~2.4—approximately 2 log units lower than arbidol (LogP ~4.4)—the target compound serves as a valuable low-lipophilicity probe for evaluating the impact of logD on permeability, metabolic stability, plasma protein binding, and hERG liability within the 6-bromo-5-hydroxyindole chemical series [1]. This is particularly relevant given that excessive lipophilicity in arbidol analogues has been implicated in hERG channel inhibition (arbidol hERG IC₅₀ = 0.303 µM) [2]. Procurement of the target compound alongside arbidol and intermediate-lipophilicity analogues enables construction of a logD-activity relationship matrix that can guide multiparameter optimization (MPO) strategies for balancing potency against ADME and safety endpoints in lead optimization campaigns [3].

Negative Control Compound for Phenotypic Antiviral Screening Cascades Targeting Influenza HA-Mediated Membrane Fusion

The target compound's lack of the C4-dimethylaminomethyl group—a pharmacophoric element essential for influenza hemagglutinin binding as established by X-ray crystallography (PDB: 5T6N) and confirmed by structure-based SAR studies demonstrating up to 1150-fold affinity improvements upon C2/C4 optimization [1]—makes it a structurally appropriate negative control for antiviral phenotypic screening cascades. In cell-based influenza infection assays, the target compound should exhibit negligible antiviral activity relative to arbidol (IC₅₀ = 4.4–12.1 µM against influenza A strains) [2], enabling its use as a specificity control to distinguish HA-targeted antiviral effects from non-specific cytotoxicity or off-target mechanisms. This application is supported by the class-level SAR from Chai et al. (2006), where C2 substituent identity was the primary determinant of anti-HBV activity, with non-aromatic C2 substituents conferring substantially reduced potency [3].

Cocrystal Engineering and Solid-Form Screening Enabled by Increased Hydrogen Bond Donor Capacity

The target compound's possession of an additional hydrogen bond donor (the primary alcohol of the 2-hydroxyethyl side chain, supplementing the C5 phenolic OH) expands the accessible coformer design space for pharmaceutical cocrystal engineering relative to arbidol and its 2-phenylthiomethyl analogues, which have only 2 HBD groups [1]. This additional HBD site has been shown in related indole systems to participate in strong intermolecular hydrogen bonds that can dramatically improve aqueous solubility and dissolution rate [2]. For formulation scientists and solid-state chemists, the target compound offers an opportunity to explore novel solid forms with enhanced biopharmaceutical properties, potentially addressing the poor aqueous solubility that limits the oral bioavailability of many arbidol-class compounds [3].

Quote Request

Request a Quote for ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.